
Iridium;niobium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium and niobium are transition metals known for their unique properties and applications in various fields When combined, iridium and niobium form a compound that exhibits remarkable chemical and physical characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iridium-niobium compounds typically involves the use of deposition-precipitation methods. For instance, one method involves the deposition of iridium on a ceria-niobia support using urea as a precipitating agent . The ceria-niobia support is synthesized by co-precipitation, which enhances the reducibility and surface acidity of the catalyst.
Industrial Production Methods
In industrial settings, the production of iridium-niobium compounds may involve high-temperature reactions and advanced deposition techniques. These methods ensure the formation of stable and active catalytic materials suitable for various applications, including catalysis and electronic devices.
Chemical Reactions Analysis
Types of Reactions
Iridium-niobium compounds undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium oxide and niobium oxide.
Reduction: Reduction reactions can convert the oxides back to their metallic forms.
Substitution: Ligand substitution reactions can occur, where ligands attached to the iridium or niobium atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxygen for oxidation, and various ligands for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include iridium oxide, niobium oxide, and various substituted iridium-niobium complexes. These products are valuable for their catalytic and electronic properties.
Scientific Research Applications
Iridium-niobium compounds have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of iridium-niobium compounds involves their interaction with molecular targets and pathways. For example, in catalytic applications, the compound facilitates the activation of reactants and the formation of intermediate species, leading to the desired chemical transformations. In biological applications, iridium-niobium compounds can interact with cellular components, such as proteins and DNA, to exert their effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to iridium-niobium include other transition metal compounds, such as:
Platinum-niobium: Known for its catalytic properties and used in similar applications as iridium-niobium.
Ruthenium-niobium: Another transition metal compound with catalytic and electronic applications.
Palladium-niobium: Used in catalysis and electronic devices due to its unique properties.
Uniqueness
Iridium-niobium compounds are unique due to their high stability, excellent catalytic activity, and potential for use in advanced technologies. Their ability to undergo various chemical reactions and form stable complexes makes them valuable in both scientific research and industrial applications.
Properties
CAS No. |
61246-23-9 |
|---|---|
Molecular Formula |
Ir2Nb |
Molecular Weight |
477.34 g/mol |
IUPAC Name |
iridium;niobium |
InChI |
InChI=1S/2Ir.Nb |
InChI Key |
PFDZWOPULOMCAW-UHFFFAOYSA-N |
Canonical SMILES |
[Nb].[Ir].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dimethyl-2-{(E)-[1-(2-phenylhydrazinylidene)ethyl]diazenyl}pyrimidine](/img/structure/B14578459.png)
![N-[2-(Cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide](/img/structure/B14578460.png)
![3-Acetyl-6-hydroxy-2-methyl-5H-cyclohepta[b]furan-5-one](/img/structure/B14578473.png)
![1-[(4-Chlorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14578482.png)
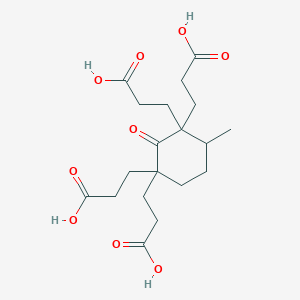
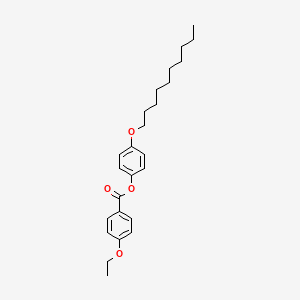
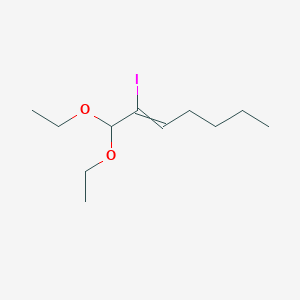
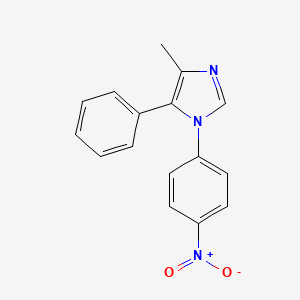
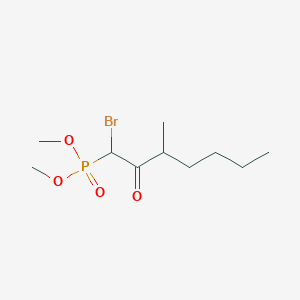
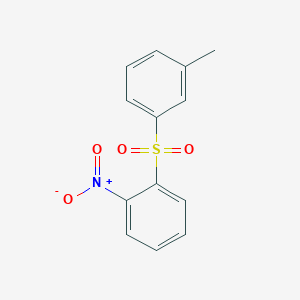
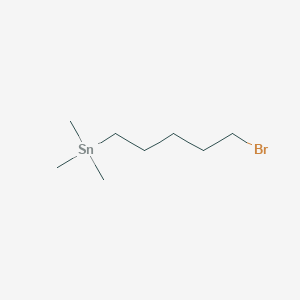
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(4,6-dimethyl-2-pyrimidinyl)-](/img/structure/B14578548.png)
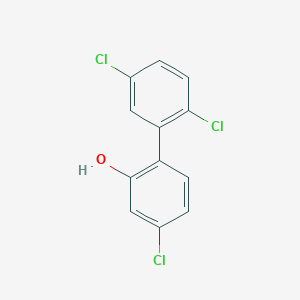
![2,4-Bis[(2-hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14578561.png)
